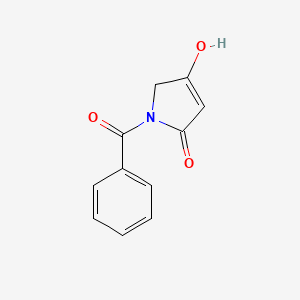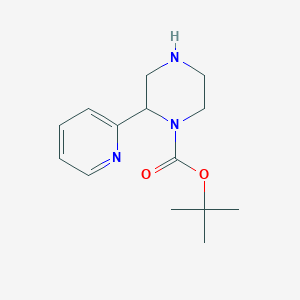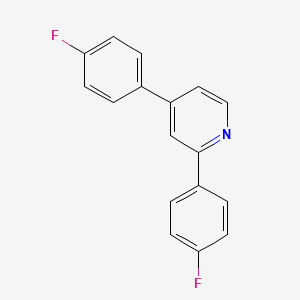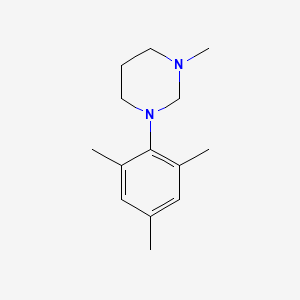
1-Mesityl-3-methylhexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mesityl-3-methylhexahydropyrimidine is a heterocyclic compound with the molecular formula C₁₄H₂₂N₂ It features a hexahydropyrimidine ring substituted with a mesityl group (2,4,6-trimethylphenyl) and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Mesityl-3-methylhexahydropyrimidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Hexahydropyrimidine Ring: The hexahydropyrimidine ring can be synthesized by the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the nitrogen atom in the hexahydropyrimidine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Mesityl-3-methylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Nitrated or halogenated derivatives of the mesityl group.
Wissenschaftliche Forschungsanwendungen
1-Mesityl-3-methylhexahydropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Mesityl-3-methylhexahydropyrimidine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium: This compound has a similar mesityl group but differs in the presence of an imidazolium ring and a sulfonate group.
1-Mesityl-3-methylimidazolium: Similar in structure but contains an imidazolium ring instead of a hexahydropyrimidine ring.
Uniqueness: 1-Mesityl-3-methylhexahydropyrimidine is unique due to its hexahydropyrimidine ring structure, which imparts distinct chemical and physical properties compared to other mesityl-substituted compounds. This uniqueness makes it valuable for specific applications in chemistry and industry.
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
1-methyl-3-(2,4,6-trimethylphenyl)-1,3-diazinane |
InChI |
InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)16-7-5-6-15(4)10-16/h8-9H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
JPWCOOMMBPRSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCCN(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)

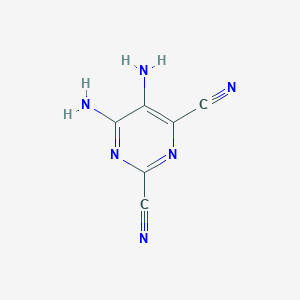
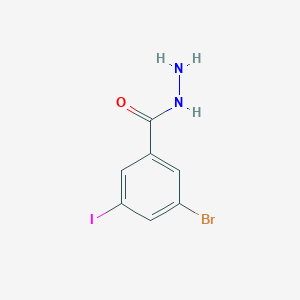

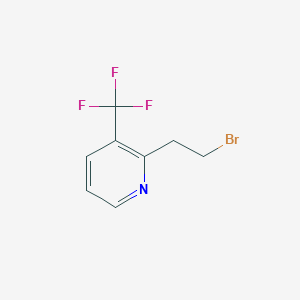
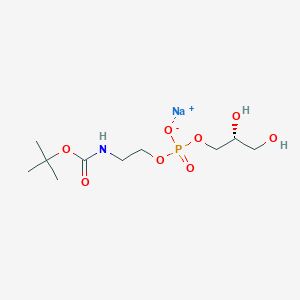
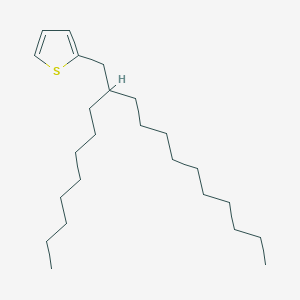
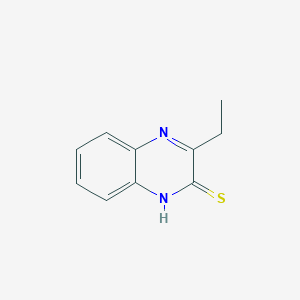

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
